molecular formula C21H25N3O2S B6030946 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

Cat. No.: B6030946
M. Wt: 383.5 g/mol
InChI Key: ZLXREHXMBLEGFG-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the benzodioxole moiety: This step involves the alkylation of the piperazine core with a benzodioxole derivative.

    Attachment of the carbothioamide group: This can be done by reacting the intermediate with a suitable isothiocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbothioamide group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with receptors, enzymes, or other proteins, leading to various biological effects. The benzodioxole moiety may also play a role in its activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide
  • N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

Uniqueness

The unique combination of the benzodioxole and dimethylphenyl groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-3-4-16(2)18(11-15)22-21(27)24-9-7-23(8-10-24)13-17-5-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXREHXMBLEGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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